2-(甲硫基)-1,3-噻唑-4-羧酸

描述

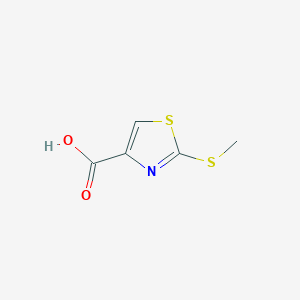

2-(Methylthio)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

科学研究应用

2-(Methylthio)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.

作用机制

Target of Action

Similar compounds have been found to interact with aminotransferase . Aminotransferases play a crucial role in amino acid metabolism, facilitating the transfer of amino groups from one amino acid to another.

Mode of Action

These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to be involved in the methionine metabolism pathway . This pathway plays a crucial role in protein synthesis and methylation reactions within the cell.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of such compounds can be influenced by factors such as the compound’s solubility, stability, and the presence of transport proteins.

Result of Action

Similar compounds have been found to influence growth and lactation in ruminants, suggesting potential effects on cellular growth and protein synthesis .

Action Environment

The action, efficacy, and stability of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with target proteins. Additionally, the presence of other compounds in the environment can influence the compound’s absorption and distribution within the body .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid typically involves the reaction of appropriate thioamides with α-haloketones. One common method includes the reaction of 2-bromo-1-(methylthio)ethanone with thiourea under reflux conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may also be employed to improve the efficiency of the synthesis .

化学反应分析

Types of Reactions

2-(Methylthio)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

相似化合物的比较

Similar Compounds

2-Aminothiazole: Known for its antimicrobial properties.

4-Methylthiazole: Used in flavor and fragrance industries.

Thiazole-4-carboxylic acid: A precursor for various thiazole derivatives.

Uniqueness

2-(Methylthio)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a methylthio group and a carboxylic acid group on the thiazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

生物活性

2-(Methylthio)-1,3-thiazole-4-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C6H7NO2S

- Molecular Weight : 159.19 g/mol

The thiazole ring contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(Methylthio)-1,3-thiazole-4-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 20 | Reactive oxygen species (ROS) generation |

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the University of Baghdad evaluated the antimicrobial activity of various thiazole derivatives, including 2-(Methylthio)-1,3-thiazole-4-carboxylic acid. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results indicated that it exhibited strong cytotoxicity, particularly in breast and cervical cancer cells, with mechanisms involving apoptosis and cell cycle disruption .

- Neuroprotection : A recent investigation explored the neuroprotective effects of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid in a model of oxidative stress-induced neuronal damage. The results demonstrated a reduction in cell death and inflammatory markers, supporting its potential use in treating neurodegenerative disorders .

属性

IUPAC Name |

2-methylsulfanyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGEQDZJYTMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649260 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907543-75-3 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。